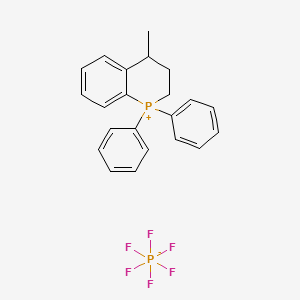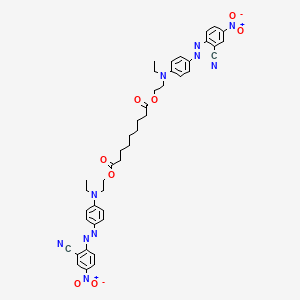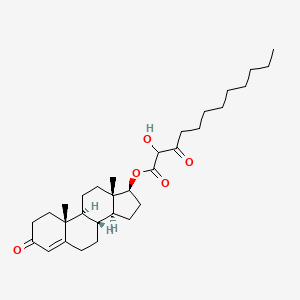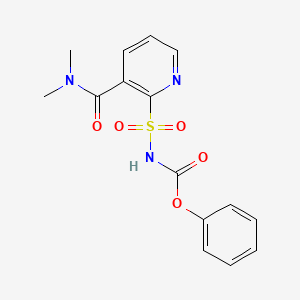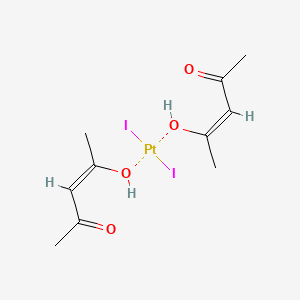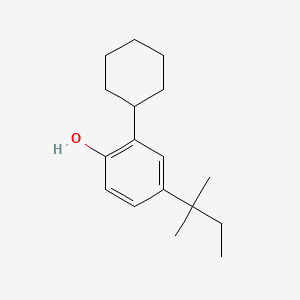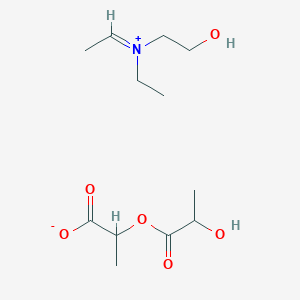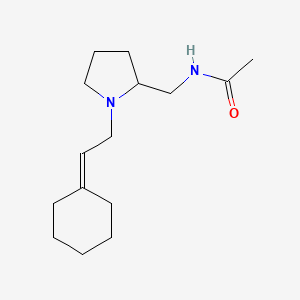
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide is a complex organic compound with a unique structure that includes a cyclohexylidene group, a pyrrolidinyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve more scalable and economical methods. For example, solvent-free reactions of aryl amines with ethyl cyanoacetate are widely used due to their efficiency and cost-effectiveness . These methods often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The active hydrogen on C-2 of the compound can participate in a variety of condensation and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include phenacyl bromide, triethylamine, and ammonium acetate . For example, the cyclo condensation of the compound with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can produce pyrrole derivatives .
Major Products: The major products formed from these reactions are often heterocyclic compounds, which have significant biological and chemical activities .
Scientific Research Applications
N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, derivatives of this compound have shown diverse biological activities, making them potential candidates for drug development . Additionally, the compound is used in industrial applications for the production of functional polymers and other chemical products .
Mechanism of Action
The mechanism of action of N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways . detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-((1-(2-Cyclohexylideneethyl)-2-pyrrolidinyl)methyl)acetamide include other cyanoacetamide derivatives and heterocyclic compounds . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity . This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
94231-73-9 |
|---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-[[1-(2-cyclohexylideneethyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C15H26N2O/c1-13(18)16-12-15-8-5-10-17(15)11-9-14-6-3-2-4-7-14/h9,15H,2-8,10-12H2,1H3,(H,16,18) |
InChI Key |
UUHGJCCGHYMHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCCN1CC=C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




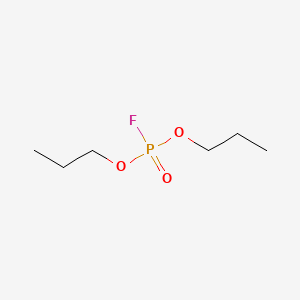
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)
